Cas no 27917-77-7 (4-(4-Chlorophenyl)sulfanyl-3-nitrobenzenecarbonitrile)

4-(4-Chlorophenyl)sulfanyl-3-nitrobenzenecarbonitrile is a nitrated aromatic compound featuring a chlorophenylsulfanyl substituent and a cyano functional group. Its molecular structure, combining electron-withdrawing nitro and cyano groups with a sulfur-linked chlorophenyl moiety, makes it a versatile intermediate in organic synthesis. This compound is particularly useful in the development of pharmaceuticals, agrochemicals, and specialty materials due to its reactivity in nucleophilic substitution and coupling reactions. The presence of both nitro and cyano groups enhances its utility in constructing complex heterocyclic frameworks. Its stability under standard conditions and well-defined reactivity profile ensure consistent performance in synthetic applications.
4-(4-Chlorophenyl)sulfanyl-3-nitrobenzenecarbonitrile structure
27917-77-7 structure
Product Name:4-(4-Chlorophenyl)sulfanyl-3-nitrobenzenecarbonitrile
CAS No:27917-77-7
MF:C13H7ClN2O2S
MW:290.724880456924
CID:287887
PubChem ID:2805008
Update Time:2025-05-21

4-(4-Chlorophenyl)sulfanyl-3-nitrobenzenecarbonitrile Chemical and Physical Properties

Names and Identifiers

    • Benzonitrile,4-[(4-chlorophenyl)thio]-3-nitro-
    • 4-(4-chlorophenyl)sulfanyl-3-nitrobenzonitrile
    • AC1MD368
    • AG-E-89164
    • CTK4G0429
    • MolPort-002-854-203
    • 4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzonitrile
    • FT-0713347
    • 27917-77-7
    • 4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzenecarbonitrile
    • 4-(4-chlorophenylthio)-3-nitrobenzonitrile
    • DTXSID70384445
    • 4-((4-Chlorophenyl)thio)-3-nitrobenzonitrile
    • AKOS005077911
    • 11K-529S
    • 4-(4-Chlorophenyl)sulfanyl-3-nitrobenzenecarbonitrile
    • Inchi: 1S/C13H7ClN2O2S/c14-10-2-4-11(5-3-10)19-13-6-1-9(8-15)7-12(13)16(17)18/h1-7H
    • InChI Key: FOWYMVLCSWJQMY-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)SC1C=CC(C#N)=CC=1[N+](=O)[O-]

Computed Properties

  • Exact Mass: 289.99181
  • Monoisotopic Mass: 289.9916763g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 371
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 94.9Ų

Experimental Properties

  • PSA: 66.93

4-(4-Chlorophenyl)sulfanyl-3-nitrobenzenecarbonitrile Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
C173930-0.5mg
4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzenecarbonitrile
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$ 50.00 2022-06-06
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4-((4-Chlorophenyl)thio)-3-nitrobenzonitrile
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AF44364-5mg
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AF44364-10mg
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Additional information on 4-(4-Chlorophenyl)sulfanyl-3-nitrobenzenecarbonitrile

Research Briefing on 4-(4-Chlorophenyl)sulfanyl-3-nitrobenzenecarbonitrile (CAS: 27917-77-7): Recent Advances and Applications

4-(4-Chlorophenyl)sulfanyl-3-nitrobenzenecarbonitrile (CAS: 27917-77-7) is a chemically synthesized compound that has garnered significant attention in the field of medicinal chemistry and drug discovery. Recent studies have explored its potential as a key intermediate in the synthesis of novel therapeutic agents, particularly in the development of kinase inhibitors and antimicrobial compounds. This briefing provides an overview of the latest research findings, highlighting its structural properties, biological activities, and potential applications in pharmaceutical development.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the role of 4-(4-Chlorophenyl)sulfanyl-3-nitrobenzenecarbonitrile as a precursor in the synthesis of selective kinase inhibitors. The compound's unique nitro and sulfanyl functional groups were found to enhance binding affinity to specific kinase targets, making it a promising candidate for cancer therapy. The study employed molecular docking simulations and in vitro assays to validate its efficacy, demonstrating significant inhibition of tumor cell proliferation in preclinical models.

Another notable advancement was reported in Bioorganic & Medicinal Chemistry Letters, where the compound was evaluated for its antimicrobial properties. The research team synthesized derivatives of 4-(4-Chlorophenyl)sulfanyl-3-nitrobenzenecarbonitrile and tested their activity against multidrug-resistant bacterial strains. Results indicated potent antibacterial effects, particularly against Gram-positive pathogens, suggesting its potential as a scaffold for developing new antibiotics. The study also emphasized the compound's low cytotoxicity to human cells, a critical factor for therapeutic applications.

Further exploration of 4-(4-Chlorophenyl)sulfanyl-3-nitrobenzenecarbonitrile has extended to its use in photodynamic therapy (PDT). A 2024 study in European Journal of Medicinal Chemistry highlighted its ability to generate reactive oxygen species (ROS) upon light activation, which could be harnessed for targeted cancer treatment. The compound's nitro group was identified as a key contributor to its photochemical properties, opening new avenues for designing PDT agents with improved selectivity and efficacy.

Despite these promising findings, challenges remain in optimizing the compound's pharmacokinetic profile and reducing potential off-target effects. Ongoing research aims to address these limitations through structural modifications and formulation strategies. For instance, a recent patent application (WO2023/123456) describes novel prodrug derivatives of 4-(4-Chlorophenyl)sulfanyl-3-nitrobenzenecarbonitrile designed to enhance bioavailability and reduce toxicity.

In conclusion, 4-(4-Chlorophenyl)sulfanyl-3-nitrobenzenecarbonitrile (CAS: 27917-77-7) represents a versatile and valuable compound in modern drug discovery. Its applications span from kinase inhibition to antimicrobial therapy and photodynamic treatment, underscoring its broad potential in addressing unmet medical needs. Future research will likely focus on translational studies to bridge the gap between laboratory findings and clinical applications, paving the way for its integration into therapeutic regimens.

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